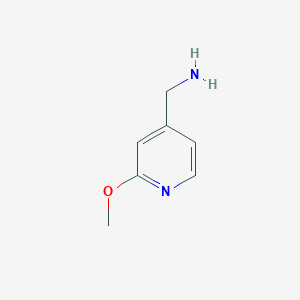

(2-Methoxypyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

(2-methoxypyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAHBOKPZNLKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585482 | |

| Record name | 1-(2-Methoxypyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148900-69-0 | |

| Record name | 1-(2-Methoxypyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxypyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis

The primary and most direct route for the synthesis of (2-Methoxypyridin-4-yl)methanamine involves the reduction of the corresponding nitrile, 2-methoxy-4-cyanopyridine . This transformation is a common and effective method for the preparation of primary amines from nitriles.

A typical synthetic approach involves the catalytic hydrogenation of 2-methoxy-4-cyanopyridine. This reaction is generally carried out in the presence of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The choice of solvent, temperature, and pressure can be optimized to achieve high yields and purity of the desired aminomethylpyridine.

Another potential method for the synthesis of this compound is through the amination of a suitable precursor, such as a halomethylpyridine derivative. However, the reduction of the nitrile remains the more prevalent and efficient strategy. The starting material, 2-methoxy-4-cyanopyridine, can be prepared from 4-cyanopyridine (B195900) through methods such as nucleophilic substitution of a leaving group at the 2-position with a methoxide (B1231860) source.

Physicochemical Properties

The physicochemical properties of (2-Methoxypyridin-4-yl)methanamine are crucial for its handling, reactivity, and application. The table below summarizes some of its key properties.

| Property | Value |

| CAS Number | 148900-69-0 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Boiling Point | 240.6 °C at 760 mmHg |

| Density | 1.09 g/cm³ |

| Refractive Index | 1.536 |

| Flash Point | 99.3 °C |

| SMILES | COC1=NC=CC(=C1)CN |

| InChI | InChI=1S/C7H10N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3 |

Note: Some of the physicochemical properties are predicted values.

Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Complexation Strategies Utilizing (2-Methoxypyridin-4-yl)methanamine

The presence of two distinct nitrogen donor atoms—the sp²-hybridized pyridine (B92270) nitrogen and the sp³-hybridized amine nitrogen—allows this compound to engage in various metal complexation strategies.

As a monodentate ligand, this compound can coordinate to a metal center through either its pyridine nitrogen or its aminomethyl nitrogen. The choice of coordination site is influenced by factors such as the electronic and steric properties of the metal ion and the reaction conditions. Generally, pyridine nitrogen is a softer donor and prefers to bind to softer metal ions, while the harder amine nitrogen favors harder metal ions. The methoxy (B1213986) group at the 2-position exerts an electronic influence on the pyridine ring, potentially modulating its basicity and, consequently, its coordinating ability.

The primary amine group of this compound serves as a reactive handle for the synthesis of more complex polydentate ligands. This chemical modification expands the coordination possibilities and allows for the creation of tailored ligand architectures for specific catalytic or material science applications.

A common strategy involves the condensation of the primary amine with aldehydes or ketones to form Schiff base (imine) ligands. rsc.org These reactions are typically straightforward and yield bidentate [N,N'] or potentially higher-denticity ligands, where both the pyridine nitrogen and the newly formed imine nitrogen can coordinate to a metal center. This approach is widely used in coordination chemistry to create stable metal complexes with varied electronic and steric environments. rsc.org

Furthermore, the amine group can undergo acylation or other functionalization reactions to introduce additional donor atoms, leading to the formation of tridentate or tetradentate ligands. For instance, reaction with acyl chlorides containing other donor moieties can produce amide-based ligands with enhanced coordination capabilities. The development of such polydentate ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of stable and reactive metal complexes. nih.govworktribe.com

Catalytic Activity of Metal Complexes Incorporating this compound

Metal complexes featuring ligands structurally similar to this compound have demonstrated significant catalytic activity in various organic transformations. The ligand architecture plays a crucial role in defining the catalytic performance of the metal center.

Transfer hydrogenation, a process that transfers hydrogen from a donor molecule (like isopropanol (B130326) or formic acid) to a substrate, is a key reaction in synthetic organic chemistry. rsc.org Research has shown that manganese complexes bearing the closely related bidentate ligand 2-aminomethylpyridine (which lacks the methoxy group) are highly effective catalysts for the transfer hydrogenation of a wide range of ketones and aldehydes. researchgate.net These inexpensive and earth-abundant metal-based systems can achieve high turnover numbers (TON) and turnover frequencies (TOF) at room temperature. researchgate.net

The catalytic performance of such systems highlights the potential of complexes derived from this compound. The electronic effect of the 2-methoxy group could further tune the catalytic activity, potentially enhancing reaction rates or selectivity. Ruthenium complexes with 2-picolylamine (an alternative name for 2-aminomethylpyridine) are also known to be effective catalysts for transfer hydrogenation.

| Catalyst Precursor | Ligand | Substrate | TON | TOF (h⁻¹) | Conditions | Ref |

| Mn(CO)₅Br | 2-aminomethylpyridine | Acetophenone | up to 2000 | up to 3600 | Room temp, iPrOH, KOtBu | researchgate.net |

| Mn(CO)₅Br | 2-aminomethylpyridine | 4-Chloroacetophenone | >99% conv. | - | Room temp, iPrOH, KOtBu | researchgate.net |

| Mn(CO)₅Br | 2-aminomethylpyridine | Cyclohexanone | >99% conv. | - | Room temp, iPrOH, KOtBu | researchgate.net |

This table presents data for the analogous ligand 2-aminomethylpyridine to illustrate the potential catalytic activity.

The mechanism of transfer hydrogenation catalyzed by aminomethylpyridine-metal complexes is often proposed to involve metal-ligand cooperation. researchgate.net In this pathway, the amine ligand is not merely a spectator but actively participates in the catalytic cycle.

The process is thought to initiate with the deprotonation of the coordinated amine ligand to form an amido complex. This amido species, in conjunction with the metal center, facilitates the transfer of a hydride from the hydrogen donor (e.g., isopropanol) to the metal, generating a metal-hydride intermediate. The substrate (e.g., a ketone) then coordinates to the metal and undergoes reduction via hydride transfer from the metal and proton transfer from the protonated ligand, regenerating the catalyst and releasing the alcohol product. This ligand-assisted mechanism is believed to be highly efficient and is a key feature of many advanced catalytic systems. researchgate.net

Supramolecular Assembly and Material Precursors Based on this compound Derivatives

The field of crystal engineering leverages predictable intermolecular interactions, such as hydrogen bonding and coordination bonds, to design and construct solid-state architectures with desired properties. hhu.denih.gov Ligands like this compound and its derivatives are excellent building blocks for supramolecular assembly and the creation of coordination polymers or metal-organic frameworks (MOFs). rsc.org

The pyridine ring provides a robust coordination site, while the aminomethyl group offers a valuable hydrogen-bond donor. This dual functionality allows for the formation of extended networks. For example, a study on the analogous ligand 3-(aminomethyl)pyridine (B1677787) showed that in a complex with cobalt(II) thiocyanate, the ligand bridges Co(II) cations to form layers. nih.gov These layers are then interconnected by N—H···S hydrogen bonds, creating a stable three-dimensional network. nih.gov This demonstrates how simple aminomethylpyridine ligands can direct the assembly of complex supramolecular structures.

By modifying the aminomethylpyridine backbone, for example, by creating amide derivatives, it is possible to introduce more hydrogen bonding sites and further control the assembly of metal complexes into discrete structures or infinite coordination polymers. nih.gov The resulting materials can have applications in areas such as gas storage, separation, and heterogeneous catalysis. nih.gov

Biological and Medicinal Chemistry Research

Investigation of Biological Activities of (2-Methoxypyridin-4-yl)methanamine and its Derivatives

The biological activities of this compound and its derivatives have been a subject of interest in medicinal chemistry, leading to the discovery of compounds with significant potential in various therapeutic areas.

While pyridine (B92270) derivatives are known for their diverse biological activities, including antimicrobial effects, specific data on the antimicrobial properties of this compound is not extensively documented in the available research. However, studies on related structures provide some insights. For instance, a series of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. worldnewsnaturalsciences.com These compounds, which feature a methoxypyridine core, have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. worldnewsnaturalsciences.com Similarly, other novel pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net Another study highlighted that certain 2-cyanomethylthiopyridine-4-carbonitrile derivatives exhibit excellent antibacterial activity against Mycobacterium kansasii. nih.gov These findings suggest that the broader class of methoxypyridine derivatives is a promising area for the development of new antimicrobial agents, although direct evidence for this compound itself is lacking.

The anticancer potential of methoxypyridine derivatives has been more thoroughly investigated. The presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring has been shown to enhance antiproliferative activity against various cancer cell lines. nih.gov

A notable example is the investigation of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. These compounds have been screened for cytotoxicity against human cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231). mdpi.com Some of these derivatives displayed considerable cytotoxic effects. mdpi.com For example, the derivative 5i (3-bromo-4-methoxybenzene substituent) showed promising, broad-spectrum anticancer activity. mdpi.com

The table below summarizes the cytotoxic activities of some 2-methoxypyridine (B126380) derivatives against various cancer cell lines.

| Compound | R | Cancer Cell Line | IC50 (µM) |

| 5d | 4-bromobenzene | HepG2 | 4.9 ± 0.1 |

| DU145 | 3.2 ± 0.1 | ||

| MBA-MB-231 | 5.5 ± 0.1 | ||

| 5g | 3-nitrobenzene | HepG2 | 3.9 ± 0.2 |

| DU145 | 4.5 ± 0.1 | ||

| MBA-MB-231 | 3.8 ± 0.1 | ||

| 5h | 4-nitrobenzene | HepG2 | 3.5 ± 0.1 |

| DU145 | 4.1 ± 0.1 | ||

| MBA-MB-231 | 3.2 ± 0.1 | ||

| 5i | 3-bromo-4-methoxybenzene | HepG2 | 1.9 ± 0.1 |

| DU145 | 2.5 ± 0.1 | ||

| MBA-MB-231 | 2.8 ± 0.1 | ||

| 5-fluorouracil | (Standard) | HepG2 | 4.5 ± 0.2 |

| DU145 | 5.2 ± 0.1 | ||

| MBA-MB-231 | 4.8 ± 0.1 |

Data sourced from a study on the cytotoxic activities of 2-methoxypyridine derivatives. mdpi.com

Furthermore, research into inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in cancer progression, has highlighted the potential of aminomethylpyridine derivatives. encyclopedia.pubmdpi.com

Derivatives of this compound have been identified as potent inhibitors of key enzymes involved in disease pathology.

LOXL2 Inhibition: Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.gov Its dysregulation is linked to fibrosis and cancer metastasis. mdpi.comnih.gov A derivative, (2-Chloropyridin-4-yl)methanamine, has been identified as a potent and selective inhibitor of human LOXL2 with an IC50 value of 126 nM. nih.gov This compound demonstrated selectivity for LOXL2 over the related enzyme LOX and other amine oxidases like MAO-A, MAO-B, and SSAO. nih.gov The development of such inhibitors is a promising strategy for treating fibrotic diseases and certain cancers. encyclopedia.pubnih.gov Another study identified 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent, irreversible inhibitors of LOXL2. nih.govresearchgate.net

FAAH Inhibition: Fatty Acid Amide Hydrolase (FAAH) is another enzyme target of interest, primarily for its role in pain and inflammation. nih.gov While direct inhibition by this compound hasn't been the focus, related structures have been explored. For example, N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and naproxen (B1676952) have been synthesized and shown to inhibit FAAH. nih.gov One such derivative, Flu-AM1, displayed an IC50 value of 0.44 µM for FAAH inhibition. nih.gov This highlights the potential for pyridine-containing compounds to modulate the endocannabinoid system, although this is a broader observation not specific to the methoxy-derivative at the 4-aminomethyl position.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For this compound analogs, these studies have been crucial in identifying key structural features that govern their biological activity.

The design of bioactive derivatives often involves a convergent synthetic route, allowing for the modification of different parts of the molecule. For instance, in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease, a methoxypyridine motif was introduced into a tetracyclic scaffold. nih.gov The synthesis of the western portion of these molecules, containing the methoxypyridine ring, required a multi-step sequence. This began with the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate was then further elaborated to create the final complex molecules.

In another example, the synthesis of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles was achieved through the condensation of 3-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-1-aryl-prop-2-ene-1-ones with sodium methoxide and malononitrile. worldnewsnaturalsciences.com These synthetic strategies allow for the systematic variation of substituents on the pyridine ring and other parts of the molecule to explore their impact on biological activity.

SAR studies have revealed important trends for methoxypyridine derivatives:

Anticancer Activity: In the series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the nature of the aryl substituent at the 4-position of the pyridine ring significantly influenced cytotoxic activity. mdpi.com For example, introducing a 3-bromo-4-methoxybenzene group led to a compound with more potent anticancer activity compared to those with 4-chlorobenzene or 4-methylbenzene substituents. mdpi.com This suggests that both electronic and steric factors of the substituent play a role in the compound's efficacy. A general observation is that the presence of methoxy groups on pyridine derivatives tends to enhance their antiproliferative activity. nih.gov

LOXL2 Inhibition: For the inhibition of LOXL2 by 2-substituted pyridin-4-ylmethanamines, SAR studies showed that electron-withdrawing groups at the 2-position of the pyridine ring were beneficial for potency. nih.gov The chloro-substituted derivative was found to be the most potent in this series. nih.gov

Gamma-Secretase Modulation: In the development of methoxypyridine-derived GSMs, the introduction of a 3-methoxypyridine (B1141550) showed a nearly 3-fold improvement in activity over the parent compound, with an IC50 value of 60 nM for inhibiting Aβ42 production. nih.gov This highlights the positive impact of the methoxy group in this particular scaffold.

The table below illustrates the impact of substituents on the LOXL2 inhibitory activity of pyridin-4-ylmethanamine derivatives.

| Compound | 2-Substituent | hLOXL2 IC50 (nM) |

| 18 | H | 23,000 |

| 19 | OMe | 1,100 |

| 20 | Cl | 126 |

| 21 | F | 2,700 |

Data adapted from a study on small molecule LOXL2 inhibitors. nih.gov

Pharmacological Target Identification and Mechanism of Action Studies

Research into this compound and its derivatives has revealed interactions with several key pharmacological targets, leading to investigations into their mechanisms of action at the molecular and cellular levels.

Receptor Binding and Activation Profiling (e.g., 5-HT1A Receptors)

The 2-methoxy-aromatic motif is a well-established pharmacophore for ligands targeting serotonin (B10506) 5-HT1A receptors, which are implicated in mood disorders, anxiety, and other central nervous system conditions. mdpi.com While direct binding data for this compound is not extensively documented in public literature, the activity of structurally related compounds underscores the significance of this chemical feature for 5-HT1A receptor affinity.

Many high-affinity 5-HT1A receptor ligands are derivatives of 1-(2-methoxyphenyl)piperazine. mdpi.comnih.gov Research has shown that modifying the terminal part of these molecules can fine-tune their binding affinity and selectivity. For instance, derivatives incorporating bulky, lipophilic groups like adamantane (B196018) have demonstrated high potency, with Ki values in the low nanomolar range. mdpi.com The affinity of these compounds is often attributed to key interactions within the receptor's binding pocket, such as a hydrogen bond between the piperazine's protonated amine and an aspartate residue (Asp116). mdpi.com The 2-methoxy group on the phenyl ring is considered a crucial element for achieving high affinity at this receptor. nih.gov

The table below presents the 5-HT1A receptor binding affinities for several compounds that feature the characteristic 2-methoxyphenylpiperazine scaffold, illustrating the potency conferred by this structural element.

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 21.3 | mdpi.com |

| 5-Carboxamidotryptamine (5-CT) (Reference Compound) | 0.5 | mdpi.com |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 | semanticscholar.org |

Cellular Pathway Interrogation

Derivatives of the this compound scaffold have been investigated for their ability to modulate specific cellular signaling pathways, indicating the potential for this chemical class to influence fundamental cellular processes.

One area of investigation involves the inhibition of Sterile Alpha and TIR Motif Containing 1 (SARM1), a protein that plays a critical role in the Wallerian degeneration pathway and promotes neuronal cell death. google.com A patent discloses the use of a (2-Methoxypyridin-4-yl) derivative in the synthesis of SARM1 inhibitors, which are being explored for the treatment of neurological disorders. google.com SARM1 activation is linked to pro-degenerative signaling cascades, including the MAP kinase (MAPK) pathway. google.com

Furthermore, compounds incorporating a methoxypyridine core have been developed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These enzymes are central components of the PI3K/AKT/mTOR signaling pathway, which governs cell proliferation, survival, and metabolism. nih.gov One derivative, 22c, was shown to decrease the phosphorylation of AKT, a downstream target of PI3K, confirming its mechanism of action. nih.gov

The table below summarizes key cellular pathways targeted by various methoxypyridine derivatives.

| Derivative Class | Targeted Pathway | Therapeutic Potential | Reference |

|---|---|---|---|

| Substituted Pyridine Derivatives | SARM1-mediated Wallerian Degeneration / MAPK Pathway | Neurological Disorders | google.com |

| Sulfonamide Methoxypyridine Derivatives | PI3K/AKT/mTOR Pathway | Cancer | nih.gov |

| 4-Phenyl-Pyridine Derivatives | Neurokinin 1 (NK-1) Receptor Signaling | Depression, Pain, Inflammatory Diseases | google.com |

Applications in Drug Discovery and Development

The this compound scaffold and its isomers are prominent in the discovery of new drugs across multiple therapeutic areas, from infectious diseases to oncology.

In the field of antitubercular agents, novel riminophenazine derivatives featuring a 2-methoxypyridylamino substituent have been synthesized. These compounds showed potent activity against Mycobacterium tuberculosis H37Rv, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.01 µg/mL. researchgate.net One lead compound from this series demonstrated improved physicochemical and pharmacokinetic profiles compared to the existing drug clofazimine, positioning it as a potential candidate for treating multidrug-resistant tuberculosis. researchgate.net

In oncology, N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been identified as a new class of tubulin polymerization inhibitors. nih.gov Several lead compounds displayed potent cytotoxic activity against human tumor cell lines, with GI₅₀ values in the submicromolar range, and were found to inhibit tubulin assembly, a mechanism similar to that of established anticancer agents. nih.gov Additionally, as mentioned previously, sulfonamide methoxypyridine derivatives are being pursued as PI3K/mTOR dual inhibitors for cancer therapy. nih.gov

The versatility of this scaffold is further highlighted by its use in developing inhibitors for enzymes like Lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis and cancer. The related compound, (2-Chloropyridin-4-yl)methanamine, is a selective LOXL2 inhibitor with an IC₅₀ of 126 nM. medchemexpress.com

The table below outlines the diverse applications of the methoxypyridine methanamine scaffold in drug discovery.

| Therapeutic Area | Specific Application / Target | Compound Class / Derivative | Reference |

|---|---|---|---|

| Infectious Disease | Antituberculosis (M. tuberculosis) | 2-Methoxypyridylamino-substituted Riminophenazines | researchgate.net |

| Oncology | Tubulin Polymerization Inhibition | N-Alkyl-N-substituted Phenylpyridin-2-amines | nih.gov |

| Oncology | PI3K/mTOR Dual Inhibition | Sulfonamide Methoxypyridine Derivatives | nih.gov |

| Neurological Disorders | SARM1 Inhibition | Substituted Pyridine Derivatives | google.com |

| Fibrosis, Oncology | LOXL2 Inhibition | (2-Chloropyridin-4-yl)methanamine | medchemexpress.com |

Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of (2-Methoxypyridin-4-yl)methanamine and its flexibility. The molecule consists of a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 2-position and a methanamine group at the 4-position. The presence of rotatable bonds, specifically the C-O bond of the methoxy group, the C-C bond connecting the aminomethyl group to the pyridine ring, and the C-N bond of the aminomethyl group, allows the molecule to adopt various conformations.

Interactive Table: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond Name | Atoms Involved | Description |

| Methoxy C-O Bond | C(pyridine ring)-O-CH3 | Rotation around this bond determines the orientation of the methyl group relative to the pyridine ring. |

| Methylene C-C Bond | C(pyridine ring)-CH2-NH2 | Rotation around this bond influences the positioning of the aminomethyl group with respect to the aromatic ring. |

| Aminomethyl C-N Bond | CH2-NH2 | Rotation around this bond alters the orientation of the amino group's lone pair and hydrogens. |

Electronic Structure Calculations (e.g., DFT applications in reactivity or complexation)

Electronic structure calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the distribution of electrons within the this compound molecule. These calculations are crucial for understanding its reactivity and its ability to form complexes with other molecules, such as biological macromolecules.

A key output of DFT calculations is the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors.

Another critical aspect of electronic structure calculations is the determination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a descriptor of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen of the amino group, while the LUMO would be distributed over the aromatic system.

Prediction of Reactivity and Interaction Profiles

The computational data derived from electronic structure calculations allows for the prediction of how this compound will react and interact with its environment. The MEP map, for instance, predicts that the pyridine nitrogen and the methoxy oxygen are potential sites for coordination with metal ions or for forming hydrogen bonds with biological targets. The amino group, with its basic nitrogen and acidic hydrogens, can act as both a hydrogen bond donor and acceptor.

Furthermore, computational methods can predict physical properties that influence the molecule's interaction profile. For example, the predicted collision cross-section (CCS) provides an indication of the molecule's size and shape in the gas phase. uni.lu This is particularly relevant for analytical techniques like ion mobility-mass spectrometry.

Interactive Table: Predicted Interaction Profile of this compound

| Predicted Property | Value | Significance |

| XLogP (predicted) | 0.0 | Indicates the lipophilicity of the molecule, suggesting a balanced solubility between water and lipids. uni.lu |

| Predicted CCS ([M+H]+, Ų) | 126.6 | Provides a measure of the molecule's shape and size as a positively charged ion. uni.lu |

| Predicted CCS ([M+Na]+, Ų) | 135.0 | Provides a measure of the molecule's shape and size as a sodium adduct. uni.lu |

QSAR and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling become essential. uni.lusysrevpharm.org These approaches are used to design new molecules with improved biological activity based on the structures of known active compounds.

A QSAR model for a series of compounds including this compound would aim to establish a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their biological activity. nih.govnih.gov These descriptors can be steric, electronic, or lipophilic in nature. For instance, a QSAR study might reveal that a certain volume or electronic character at the 4-position of the pyridine ring is crucial for activity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.net For this compound, a pharmacophore model could be developed based on its key features: a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the methoxy oxygen), and an aromatic ring. This model would then serve as a template for searching for or designing new, potentially more potent, molecules.

Interactive Table: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Role in Biological Interactions |

| Hydrogen Bond Acceptor | Pyridine Nitrogen Atom | Interaction with hydrogen bond donor groups on a receptor. |

| Hydrogen Bond Acceptor | Methoxy Oxygen Atom | Interaction with hydrogen bond donor groups on a receptor. |

| Hydrogen Bond Donor | Amino Group (N-H) | Interaction with hydrogen bond acceptor groups on a receptor. |

| Aromatic Ring | Pyridine Ring | Can engage in π-π stacking or hydrophobic interactions with a receptor. |

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for (2-Methoxypyridin-4-yl)methanamine and its Analogs

The development of efficient and sustainable synthetic routes is paramount for the widespread application of this compound and its analogs. Researchers are moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.

A key area of development is the application of late-stage functionalization (LSF) . This strategy allows for the direct modification of complex molecules, such as drug candidates, at a late stage of the synthesis, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. researchgate.netnih.govnih.gov Methodologies involving C-H activation are particularly promising for introducing the methoxy (B1213986) or aminomethyl group onto a pre-existing pyridine (B92270) scaffold, or for further derivatization of the this compound core.

Photoredox catalysis is another emerging methodology that offers mild and selective ways to functionalize pyridines. google.com This technique utilizes visible light to initiate radical-based transformations, allowing for the formation of C-C and C-N bonds under conditions that are often more tolerant of various functional groups compared to traditional methods.

Furthermore, the adoption of continuous flow reactors presents a significant advancement for the synthesis of methoxypyridine derivatives. google.com Flow chemistry offers several advantages over batch processes, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. The synthesis of intermediates like 4-methoxy-2-nitroaniline, a related structure, has been successfully demonstrated using flow reactors, highlighting the potential of this technology for the production of this compound. google.com

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Late-Stage Functionalization (LSF) | Rapid diversification of complex molecules, efficient SAR exploration. researchgate.netnih.govnih.gov | Introduction of methoxy or aminomethyl groups onto advanced intermediates; derivatization of the core structure. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, broad functional group tolerance. google.com | C-H functionalization for the introduction of substituents on the pyridine ring. |

| Continuous Flow Chemistry | Enhanced safety, improved efficiency and purity, scalability. google.com | Scalable and safe production of this compound and its precursors. |

Advancements in Catalytic Applications of this compound Complexes

The nitrogen atoms of the pyridine ring and the primary amine in this compound make it an excellent ligand for the formation of metal complexes. These complexes are being explored for their catalytic activity in a variety of organic transformations.

Palladium complexes, in particular, are of significant interest due to their extensive use in cross-coupling reactions , which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals and fine chemicals. researchgate.netsemanticscholar.orgnih.govyoutube.com Research is focused on designing palladium complexes with ligands like this compound to achieve higher catalytic efficiency, stability, and selectivity in reactions such as the Suzuki-Miyaura and Heck couplings. The electronic properties of the methoxy group and the coordinating ability of the aminomethyl group can be fine-tuned to modulate the reactivity of the palladium center. semanticscholar.org

Copper complexes of pyridine-containing ligands are also showing promise in various catalytic applications. nih.gov These complexes are often more cost-effective and environmentally benign than their palladium counterparts. The investigation into copper complexes of this compound could lead to the development of novel catalysts for reactions such as C-N and C-O cross-coupling.

The development of high-throughput screening methods is accelerating the discovery of new and improved catalysts. These techniques allow for the rapid evaluation of a large number of metal-ligand combinations under various reaction conditions, significantly speeding up the optimization process for catalytic systems involving this compound complexes.

| Metal Complex | Catalytic Application | Key Research Focus |

| Palladium Complexes | Suzuki-Miyaura, Heck, and other cross-coupling reactions. researchgate.netsemanticscholar.orgnih.govyoutube.com | Enhancing catalytic activity, stability, and selectivity through ligand design. |

| Copper Complexes | C-N and C-O cross-coupling, and other catalytic transformations. nih.gov | Developing cost-effective and environmentally friendly catalytic systems. |

Novel Therapeutic Avenues for this compound Derivatives

The structural motif of this compound is present in a number of biologically active compounds, and its derivatives are being actively investigated for various therapeutic applications.

One of the most promising areas is the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of this compound are being explored as scaffolds for the design of potent and selective inhibitors of specific kinases, such as cyclin-dependent kinases (CDKs). For instance, compounds incorporating a 2-methoxybenzoyl moiety have shown significant inhibitory activity against CDKs, suggesting a potential therapeutic strategy for cancer.

Another important therapeutic area is the treatment of neurodegenerative diseases , such as Alzheimer's disease. The methoxypyridine core is a feature in some compounds designed to modulate targets relevant to these conditions. Research into derivatives of this compound could lead to the discovery of new agents with neuroprotective effects. Structure-activity relationship (SAR) studies are crucial in this context to optimize the potency and selectivity of these compounds. nih.gov

The development of multi-target drugs, which can simultaneously modulate multiple biological targets, is a growing trend in drug discovery. The versatile structure of this compound makes it an attractive platform for the design of such multi-target ligands.

| Therapeutic Area | Target Class/Disease | Research Focus |

| Oncology | Kinases (e.g., CDKs) | Design of potent and selective kinase inhibitors for cancer therapy. |

| Neurology | Neurodegenerative Diseases (e.g., Alzheimer's) | Development of neuroprotective agents and modulators of disease-relevant targets. nih.gov |

Integration with Advanced Characterization Techniques in this compound Research

The unambiguous characterization of this compound, its analogs, and their metal complexes is crucial for understanding their properties and reactivity. Advanced analytical techniques are being increasingly integrated into the research workflow to provide detailed structural and dynamic information.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules like the derivatives of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, which is essential for confirming the structure of newly synthesized compounds and their isomers. researchgate.net

High-resolution mass spectrometry (HRMS) , particularly when coupled with techniques like tandem mass spectrometry (MS/MS), is indispensable for determining the elemental composition and fragmentation patterns of these compounds. nih.gov This information is vital for confirming molecular formulas and for distinguishing between isomers that have the same mass. Ion mobility-mass spectrometry is also emerging as a valuable technique for separating and characterizing isomeric species.

X-ray crystallography provides the definitive three-dimensional structure of crystalline materials. For this compound and its derivatives, X-ray crystallography can be used to determine the precise bond lengths, bond angles, and conformation in the solid state. For metal complexes, it reveals the coordination geometry around the metal center, which is critical for understanding their catalytic activity. nih.gov

| Characterization Technique | Information Provided | Importance in Research |

| 2D NMR Spectroscopy | Through-bond connectivity of atoms (¹H-¹H, ¹H-¹³C). researchgate.net | Unambiguous structure elucidation and isomer differentiation. |

| High-Resolution Mass Spectrometry (HRMS/MS) | Elemental composition and fragmentation patterns. nih.gov | Molecular formula confirmation and isomer analysis. |

| X-ray Crystallography | Three-dimensional molecular structure in the solid state. nih.gov | Precise geometric parameters and understanding of intermolecular interactions and coordination in metal complexes. |

Q & A

Q. Key considerations :

- Temperature control : Exothermic reactions during reduction require slow reagent addition and cooling.

- Purification : Chromatography or crystallization to isolate the product from byproducts (e.g., unreacted starting materials).

| Reagent/Condition | Role | Typical Yield |

|---|---|---|

| Boc₂O | Amine protection | 70–85% |

| NaOMe | Methoxylation | 60–75% |

| LiAlH₄ | Reduction | 50–65% |

Advanced: How can computational tools guide the design of novel derivatives of this compound for target-specific applications?

Answer :

Computational strategies include:

- Docking studies : To predict binding affinity with biological targets (e.g., enzymes like LOXL2, as seen in structurally similar compounds ).

- QSAR modeling : Correlate structural features (e.g., methoxy position, amine reactivity) with activity.

- Retrosynthetic analysis : Tools like Pistachio or Reaxys identify feasible synthetic pathways for derivatives .

Q. Methodology :

Target identification : Use databases (e.g., PDB, ChEMBL) to select proteins of interest.

Virtual screening : Libraries of derivatives are docked against the target.

Synthetic feasibility assessment : Prioritize compounds with high predicted activity and accessible synthesis routes.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Q. Answer :

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and amine (-NH₂) positions. Methoxy protons typically resonate at δ 3.8–4.0 ppm.

- X-ray crystallography : Resolve 3D structure using programs like SHELX . Requires high-quality single crystals grown via slow evaporation.

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Example data :

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR | δ 4.05 (s, 3H, OCH₃), δ 3.45 (s, 2H, CH₂NH₂) |

| X-ray | Crystallographic R-factor < 0.05 |

Advanced: How can researchers investigate the biological mechanism of this compound in enzyme inhibition?

Q. Answer :

Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., LOXL2 inhibition assays, as in ).

Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Mutagenesis : Identify critical binding residues by comparing wild-type and mutant enzyme activity.

Q. Example protocol :

- LOXL2 assay : Incubate compound with recombinant LOXL2 and substrate (e.g., elastin). Monitor fluorescence quenching over time.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (toxicological data limited; assume acute toxicity) .

- Waste disposal : Segregate chemical waste and consult environmental safety guidelines .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Q. Answer :

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst batch).

- Meta-analysis : Compare datasets across studies to identify outliers.

- Alternative routes : Explore methods like flow chemistry or microwave-assisted synthesis to improve yield .

Advanced: What strategies are recommended for ecotoxicological profiling of this compound given limited data?

Q. Answer :

- Read-across analysis : Use data from structurally similar compounds (e.g., pyridine derivatives).

- In silico models : Tools like ECOSAR predict toxicity endpoints (e.g., LC₅₀ for aquatic organisms).

- Experimental testing : Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity) .

Basic: How can researchers validate the purity of this compound post-synthesis?

Q. Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is acceptable for most studies.

- Melting point : Compare observed range with literature values.

- Elemental analysis : Confirm C, H, N composition within 0.3% of theoretical values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.